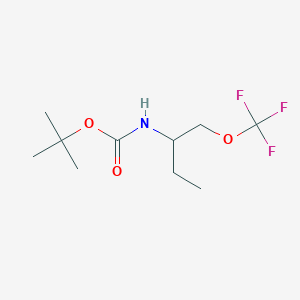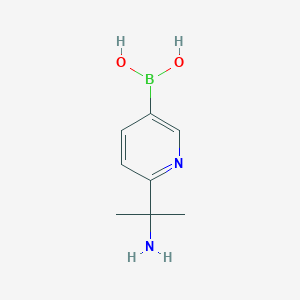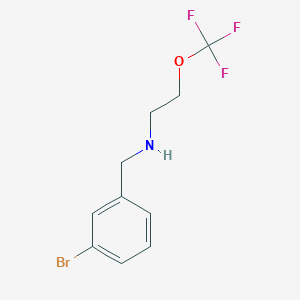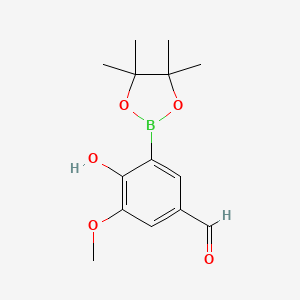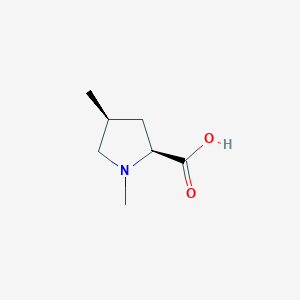![molecular formula C12H17N4+ B15052462 1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties This compound is characterized by its unique structure, which includes a fused imidazole and benzimidazole ring system with four methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the benzimidazole core. Subsequent methylation steps introduce the four methyl groups at specific positions on the ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methyl groups on the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
科学的研究の応用
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts for chemical reactions
作用機序
The mechanism of action of 1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium can be compared with other imidazole derivatives, such as:
1,3-diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
2-aminobenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-dimethylimidazole: Employed as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and benzimidazole rings, which confer distinct chemical and biological properties .
特性
分子式 |
C12H17N4+ |
|---|---|
分子量 |
217.29 g/mol |
IUPAC名 |
1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium |
InChI |
InChI=1S/C12H17N4/c1-13-7-14(2)10-6-12-11(5-9(10)13)15(3)8-16(12)4/h5-7H,8H2,1-4H3/q+1 |
InChIキー |
FKEDNABQXYQTJE-UHFFFAOYSA-N |
正規SMILES |
CN1CN(C2=C1C=C3C(=C2)[N+](=CN3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


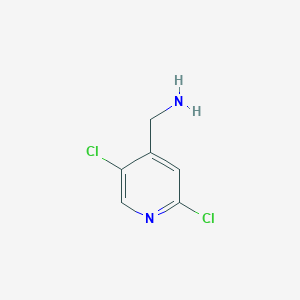
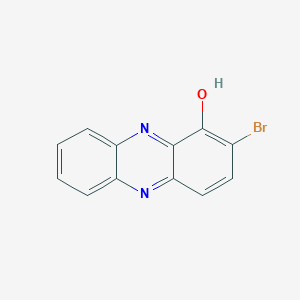
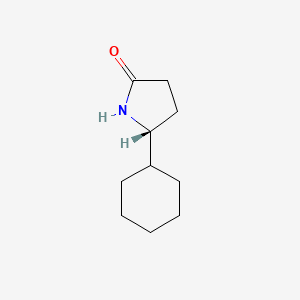
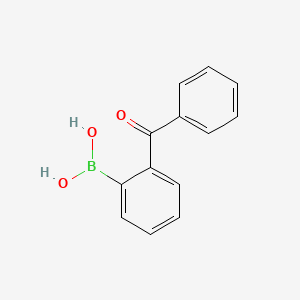


![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
